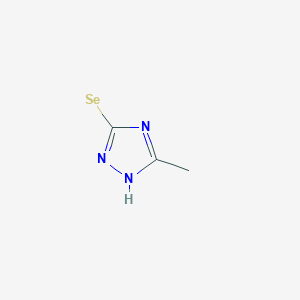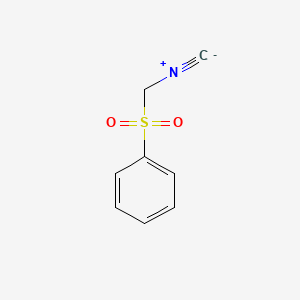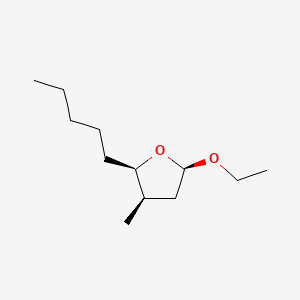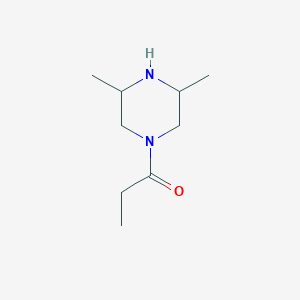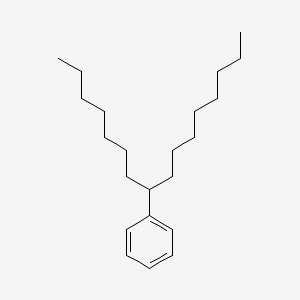
2-Benzyl-7,8-dimethoxy-3,4,5,5a-tetrahydro-2-benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-7,8-dimethoxy-3,4,5,5a-tetrahydro-2-benzazepine is a chemical compound with the molecular formula C19H23NO2. It is a member of the benzazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7,8-dimethoxy-3,4,5,5a-tetrahydro-2-benzazepine typically involves the condensation of appropriate benzyl and dimethoxy precursors under controlled conditions. One common method involves the use of N-benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine-3-one as an intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-7,8-dimethoxy-3,4,5,5a-tetrahydro-2-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Benzyl-7,8-dimethoxy-3,4,5,5a-tetrahydro-2-benzazepine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Benzyl-7,8-dimethoxy-3,4,5,5a-tetrahydro-2-benzazepine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other cellular components, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine
- 2,4-Dimethoxybenzylamine
- 2,4-Dimethoxybenzyl alcohol
Uniqueness
2-Benzyl-7,8-dimethoxy-3,4,5,5a-tetrahydro-2-benzazepine is unique due to its specific structural features and the presence of both benzyl and dimethoxy groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C19H23NO2 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
2-benzyl-7,8-dimethoxy-3,4,5,5a-tetrahydro-2-benzazepine |
InChI |
InChI=1S/C19H23NO2/c1-21-18-11-16-9-6-10-20(13-15-7-4-3-5-8-15)14-17(16)12-19(18)22-2/h3-5,7-8,11-12,14,16H,6,9-10,13H2,1-2H3 |
Clave InChI |
VGCSIRGVGXBYNZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2CCCN(C=C2C=C1OC)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13818451.png)
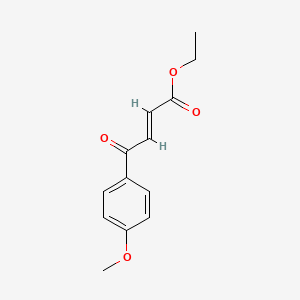

![methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)


![Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)
![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
